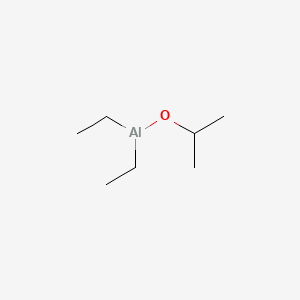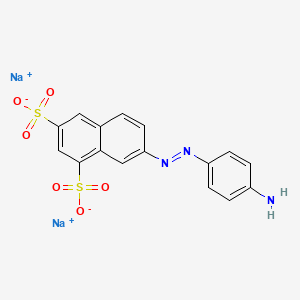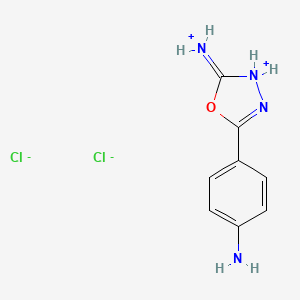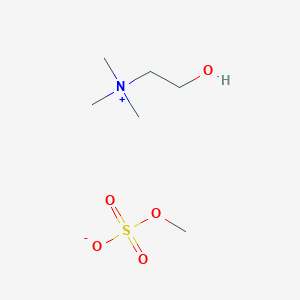
S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride is a chemical compound known for its unique structure and properties It is derived from the dibenzo[b,e]thiepin moiety, which is commonly used in various pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride typically involves multiple steps. One common method starts with the preparation of 6,11-Dihydrodibenzo[b,e]thiepin-11-one, which is then converted to the corresponding isothiourea derivative. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and improve safety. The use of solid acid catalysts under microwave conditions has also been explored to enhance the efficiency and environmental sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the isothiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Aplicaciones Científicas De Investigación
S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antiviral properties, particularly against dengue virus.
Medicine: Investigated for its role in the development of new pharmaceutical drugs.
Industry: Utilized in the production of electronic materials and as a copper foil etching agent.
Mecanismo De Acción
The mechanism of action of S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit viral replication by targeting the dengue virus helicase and the D4 dopamine receptor. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and thereby exerting its antiviral effects .
Comparación Con Compuestos Similares
Similar Compounds
6,11-Dihydrodibenzo[b,e]thiepin-11-one: A precursor in the synthesis of the isothiourea derivative.
Dothiepin hydrochloride: A related compound used as an antidepressant.
Doxepin hydrochloride: Another similar compound with antidepressant properties.
Uniqueness
S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride is unique due to its specific isothiourea group, which imparts distinct chemical and biological properties. Its ability to inhibit both viral helicase and dopamine receptors sets it apart from other related compounds, making it a valuable molecule for further research and development .
Propiedades
| 73150-16-0 | |
Fórmula molecular |
C15H15ClN2S2 |
Peso molecular |
322.9 g/mol |
Nombre IUPAC |
[amino(6,11-dihydrobenzo[c][1]benzothiepin-11-ylsulfanyl)methylidene]azanium;chloride |
InChI |
InChI=1S/C15H14N2S2.ClH/c16-15(17)19-14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)14;/h1-8,14H,9H2,(H3,16,17);1H |
Clave InChI |
BMJXLWFWLVGIME-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)SC(=[NH2+])N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)






![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)


![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)

